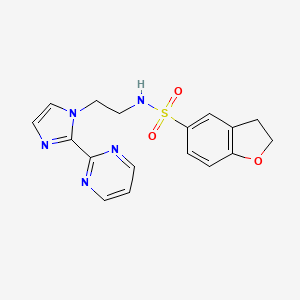

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-(2-(2-(Pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide-based compound featuring a hybrid heterocyclic scaffold. Its structure combines a 2,3-dihydrobenzofuran ring linked to a sulfonamide group, with an ethyl spacer connecting to a pyrimidin-2-yl-substituted imidazole moiety. The pyrimidine and imidazole rings may confer hydrogen-bonding and π-π stacking interactions, critical for target binding .

Properties

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S/c23-26(24,14-2-3-15-13(12-14)4-11-25-15)21-8-10-22-9-7-20-17(22)16-18-5-1-6-19-16/h1-3,5-7,9,12,21H,4,8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSNMPIYJFFRSOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound known for its diverse biological activities. The compound features a unique structural arrangement that combines pyrimidine and imidazole moieties, which are often associated with significant pharmacological properties. This article provides an in-depth analysis of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H17N5O3S

- Molecular Weight : 371.42 g/mol

- CAS Number : 1797628-48-8

The compound's structure includes a sulfonamide functional group, which is crucial for its biological activity. The presence of multiple heterocycles enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Inhibition of Carbonic Anhydrase (CA) : The compound has been shown to selectively inhibit tumor-associated isoforms of carbonic anhydrase (hCA IX and XII), which play a role in cancer cell proliferation and survival. In vitro studies demonstrate that it exhibits a strong inhibitory effect on hCA IX with an IC50 value in the low micromolar range .

- Anticancer Activity : Research indicates that this compound can induce apoptosis in various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancers. The mechanism involves the disruption of cellular metabolism through the inhibition of key enzymes involved in acid-base balance .

Table 1: Inhibitory Activity Against Carbonic Anhydrase Isoforms

| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) | hCA IX IC50 (µM) | hCA XII IC50 (µM) |

|---|---|---|---|---|

| This compound | >100 | >100 | 0.45 | 0.78 |

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|

| Panc-1 | 4.5 | Doxorubicin | 1.1 |

| MCF-7 | 3.8 | Doxorubicin | 1.1 |

| HT-29 | 5.0 | Doxorubicin | 1.1 |

| A549 | 4.0 | Doxorubicin | 1.1 |

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical settings:

- Study on Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups, demonstrating its potential as an effective anticancer agent .

- Mechanistic Studies : Molecular docking studies suggest that the compound binds effectively to the active site of hCA IX, stabilizing the enzyme and preventing substrate access, thus inhibiting its function .

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its unique molecular structure, which features a pyrimidine ring, an imidazole moiety, and a sulfonamide group. Understanding these structural components is essential for elucidating its biological activities.

Molecular Formula: C16H17N5O2S

Molecular Weight: 343.4035 g/mol

CAS Number: 1797823-06-3

Antimicrobial Activity

Research has indicated that compounds containing imidazole and pyrimidine rings possess notable antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the sulfonamide group further enhances the compound's antibacterial activity by inhibiting bacterial folate synthesis.

Case Study:

A study evaluated a series of imidazole derivatives for their antibacterial activity. The results demonstrated that compounds similar to N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibited IC50 values ranging from 1 to 10 μM against E. coli . This suggests a promising avenue for developing new antibiotics.

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Imidazole-containing compounds are known to interact with various biological targets involved in cancer progression.

Research Findings:

Studies have shown that imidazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been tested against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Results indicated significant cytotoxicity with IC50 values as low as 1.4 μM .

Antiviral Activity

Emerging research highlights the potential antiviral applications of this compound. The imidazole ring is known for its ability to interfere with viral replication mechanisms.

Case Study:

In a high-throughput screening assay for dengue virus inhibitors, imidazole derivatives demonstrated promising antiviral activity, suggesting that modifications to the structure of this compound could yield effective antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine and imidazole moieties can significantly influence biological activity.

Table: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Substitution on Imidazole | Increased binding affinity to target enzymes |

| Alteration of Sulfonamide Group | Enhanced antibacterial properties |

| Variation in Alkyl Chain Length | Impact on solubility and bioavailability |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related sulfonamide derivatives highlights key similarities and distinctions:

Key Findings:

Heterocyclic Diversity : The target compound’s pyrimidine-imidazole-dihydrobenzofuran system is distinct from analogues featuring pyrazole (), dihydropyrazole (), or pyrrolopyridine () cores. This structural variation may influence target selectivity.

Biological Activity : While the target lacks direct empirical data, its pyrimidine-imidazole motif aligns with kinase inhibitors (e.g., JAK2/STAT3 pathways), whereas analogues in and demonstrate antimicrobial and anticancer activities, respectively.

Notes

- Methodology : Structural analogs were identified via pharmacophore-based screening in databases (e.g., PubChem, ChEMBL).

- Software : SHELX programs (e.g., SHELXL, SHELXS) were critical for crystallographic analysis of related compounds .

- Contradictions : While sulfonamides generally exhibit moderate solubility (LogP 2–4), the dihydrobenzofuran moiety in the target may increase hydrophobicity, necessitating formulation adjustments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.